molecular formula C12H13N5O4S B10941419 1,5-dimethyl-N'-[(1E)-1-(2,4,6-trioxo-1,3-thiazinan-5-ylidene)ethyl]-1H-pyrazole-3-carbohydrazide

1,5-dimethyl-N'-[(1E)-1-(2,4,6-trioxo-1,3-thiazinan-5-ylidene)ethyl]-1H-pyrazole-3-carbohydrazide

Cat. No.: B10941419
M. Wt: 323.33 g/mol
InChI Key: PBZICJQWFORZBF-MKMNVTDBSA-N
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Description

1,5-DIMETHYL-N’~3~-[1-(2,4,6-TRIOXO-1,3-THIAZINAN-5-YLIDEN)ETHYL]-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring and a thiazine moiety

Preparation Methods

The synthesis of 1,5-DIMETHYL-N’~3~-[1-(2,4,6-TRIOXO-1,3-THIAZINAN-5-YLIDEN)ETHYL]-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves multiple steps. One common synthetic route includes the condensation of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide with 2,4,6-trioxo-1,3-thiazinan-5-ylidene ethyl ketone under controlled conditions. The reaction typically requires a catalyst and is conducted in an organic solvent at elevated temperatures to ensure complete conversion . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

1,5-DIMETHYL-N’~3~-[1-(2,4,6-TRIOXO-1,3-THIAZINAN-5-YLIDEN)ETHYL]-1H-PYRAZOLE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1,5-DIMETHYL-N’~3~-[1-(2,4,6-TRIOXO-1,3-THIAZINAN-5-YLIDEN)ETHYL]-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modifying the activity of the target molecule. This interaction can lead to changes in biochemical pathways, ultimately resulting in the desired therapeutic or biological effect .

Properties

Molecular Formula

C12H13N5O4S

Molecular Weight

323.33 g/mol

IUPAC Name

N-[(E)-1-(6-hydroxy-2,4-dioxo-1,3-thiazin-5-yl)ethylideneamino]-1,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C12H13N5O4S/c1-5-4-7(16-17(5)3)9(18)15-14-6(2)8-10(19)13-12(21)22-11(8)20/h4,20H,1-3H3,(H,15,18)(H,13,19,21)/b14-6+

InChI Key

PBZICJQWFORZBF-MKMNVTDBSA-N

Isomeric SMILES

CC1=CC(=NN1C)C(=O)N/N=C(\C)/C2=C(SC(=O)NC2=O)O

Canonical SMILES

CC1=CC(=NN1C)C(=O)NN=C(C)C2=C(SC(=O)NC2=O)O

Origin of Product

United States

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